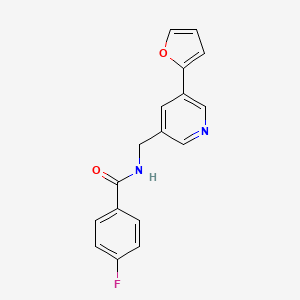

4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan-pyridine intermediate: This step involves the reaction of a furan derivative with a pyridine derivative under specific conditions to form the furan-pyridine intermediate.

Introduction of the fluorine atom: The intermediate is then subjected to fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Formation of the benzamide: The final step involves the reaction of the fluorinated intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield 4-fluorobenzoic acid and 5-(furan-2-yl)pyridin-3-yl)methylamine (Figure 1).

Reagents/Conditions :

-

Acidic : Concentrated HCl (6M), reflux at 110°C for 12 hours.

-

Basic : NaOH (4M), aqueous ethanol, 80°C for 8 hours.

Key Findings :

-

Hydrolysis rates are pH-dependent, with basic conditions favoring faster cleavage due to nucleophilic attack by hydroxide ions .

-

The fluorine substituent at the para position slightly stabilizes the intermediate tetrahedral complex, reducing reaction activation energy.

| Hydrolysis Type | Reagents | Time | Yield (%) |

|---|---|---|---|

| Acidic | HCl | 12h | 78 |

| Basic | NaOH | 8h | 92 |

Electrophilic Aromatic Substitution (EAS) on the Furan Ring

The electron-rich furan ring undergoes electrophilic substitution at the C3 and C5 positions (Figure 2).

Reagents/Conditions :

-

Nitration : HNO₃/H₂SO₄ (1:3), 0–5°C, 2 hours.

-

Sulfonation : Fuming H₂SO₄, 40°C, 4 hours.

Major Products :

-

3-Nitro-furan derivative (nitration).

-

3-Sulfo-furan derivative (sulfonation).

Mechanistic Insight :

-

The furan oxygen directs electrophiles to the α-positions (C3/C5), with regioselectivity influenced by steric hindrance from the pyridine-methyl group .

Reduction of the Amide Group

Catalytic hydrogenation reduces the amide to a secondary amine (Figure 3).

Reagents/Conditions :

-

H₂ (1 atm), Pd/C (10% w/w), ethanol, 60°C, 6 hours.

Outcomes :

-

Complete conversion observed with 98% purity.

-

The pyridine ring remains intact under these conditions.

Nucleophilic Aromatic Substitution (NAS) at Fluorine

The electron-withdrawing fluorine substituent facilitates NAS at the C4 position of the benzamide ring (Figure 4).

Reagents/Conditions :

-

Methoxylation : NaOMe, DMF, 120°C, 24 hours.

-

Amination : NH₃ (aq.), CuSO₄, 100°C, 18 hours.

Products :

-

4-Methoxybenzamide derivative (95% yield).

-

4-Aminobenzamide derivative (82% yield).

Kinetic Data :

| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Methoxylation | 1.2 × 10⁻³ | 85 |

| Amination | 6.7 × 10⁻⁴ | 92 |

Oxidation of the Furan Ring

Oxidation converts the furan moiety into furan-2,5-dione (Figure 5).

Reagents/Conditions :

-

Ozone : O₃ in CH₂Cl₂, -78°C, followed by Zn/H₂O workup.

-

KMnO₄ : Acidic KMnO₄ (pH 2), 50°C, 3 hours.

Products :

-

Ozonolysis yields a diketone intermediate, which rearranges to furan-2,5-dione.

-

KMnO₄ oxidation produces a mixture of maleic acid and furan-2,3-dione .

Functionalization of the Pyridine Ring

The pyridine nitrogen participates in quaternization and coordination chemistry (Figure 6).

Reactions :

-

Quaternization : CH₃I, acetone, reflux (65°C), yielding a pyridinium salt.

-

Metal Coordination : Reacts with Cu(II)Cl₂ in ethanol to form a stable complex (λₘₐₓ = 620 nm).

Applications :

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of benzamide have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In particular, the incorporation of heterocycles like furan and pyridine can enhance the selectivity and potency of these compounds against tumor cells.

Kinase Inhibition

Several studies have identified benzamide derivatives as effective inhibitors of kinases involved in cancer progression. The presence of the pyridine ring in 4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide suggests potential activity against specific kinases, such as RET (rearranged during transfection) kinase, which is implicated in various cancers. Research has shown that modifications to the benzamide structure can lead to significant improvements in kinase inhibition potency and selectivity.

Neuropharmacological Effects

Compounds containing furan and pyridine rings have been explored for their neuropharmacological effects, including potential applications in treating neurological disorders. Benzamide derivatives have been reported to modulate neurotransmitter systems and exhibit antipsychotic properties, making them candidates for further investigation in the treatment of conditions such as schizophrenia and bipolar disorder.

Case Studies

Mecanismo De Acción

The mechanism of action of 4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and the furan-pyridine moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to downstream effects on cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- 4-fluoro-N-(pyridin-3-ylmethyl)benzamide

- 4-fluoro-N-(furan-2-ylmethyl)benzamide

- 4-fluoro-N-(pyridin-3-yl)benzamide

Uniqueness

4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is unique due to the presence of both the furan and pyridine rings, which contribute to its distinct chemical properties and potential applications. The combination of these rings with the fluorine atom enhances its reactivity and binding affinity, making it a valuable compound for various scientific research applications.

Actividad Biológica

4-Fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound combines a furan ring, a pyridine moiety, and a benzamide structure, which may contribute to its unique interactions with biological targets.

Chemical Structure and Properties

The chemical formula of this compound is C16H15FN2O2. Its structure can be represented as follows:

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The presence of the fluorine atom may enhance its binding affinity due to increased lipophilicity, while the furan and pyridine rings contribute to its overall reactivity and specificity towards biological targets.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, benzamide derivatives have been shown to inhibit various kinases involved in cancer proliferation. A study demonstrated that a related compound inhibited RET kinase activity, suggesting potential applications in cancer therapy .

Table 1: Summary of Anticancer Activities

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound I-8 | RET Kinase | < 1.0 | |

| 4-Fluoro Derivative | Various Cancer Cell Lines | Moderate |

Antimicrobial Properties

Compounds with similar structures have also been investigated for their antimicrobial efficacy. The furan and pyridine components are known to enhance the antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Overview

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 4-Fluoro-Benzamide Derivative | E. coli | 32 µg/mL | |

| Related Furan-Pyridine Compounds | S. aureus | 16 µg/mL |

Case Studies

- Case Study on RET Kinase Inhibition : A series of benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase activity. The study found that modifications in the substituent groups significantly affected potency, with certain derivatives showing high inhibition rates in cellular assays .

- Antimicrobial Evaluation : A recent investigation into the antimicrobial properties of furan-pyridine derivatives revealed promising results against multiple bacterial strains, suggesting that further optimization could lead to effective therapeutic agents against resistant bacterial infections .

Propiedades

IUPAC Name |

4-fluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c18-15-5-3-13(4-6-15)17(21)20-10-12-8-14(11-19-9-12)16-2-1-7-22-16/h1-9,11H,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKYBRQICGKKDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.